S-(2-Cyanoethyl)cysteine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFKTVSJRSBYCY-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960192 |

Source

|

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-13-2 |

Source

|

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-(2-Cyanoethyl)cysteine synthesis protocol

An In-depth Technical Guide for the Synthesis of S-(2-Cyanoethyl)cysteine

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a molecule of significant interest in toxicology and synthetic chemistry. Primarily known as a key metabolite and biomarker for exposure to acrylonitrile, it also serves as a valuable intermediate in chemical synthesis.[1][2][3] The synthesis is achieved through a robust and efficient Michael addition reaction, specifically the cyanoethylation of L-cysteine's thiol group with acrylonitrile.[4] This document, designed for researchers and drug development professionals, offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, methods for purification and characterization, and critical safety considerations. The causality behind each experimental step is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Significance

S-(2-Cyanoethyl)-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the addition of a cyanoethyl group to its sulfur atom. This modification imparts unique chemical properties and biological relevance.

-

Toxicological Biomarker: In biological systems, acrylonitrile, a compound used in the production of plastics and fibers, is detoxified via conjugation with glutathione.[1][5] This conjugate is subsequently metabolized to N-Acetyl-S-(2-cyanoethyl)-L-cysteine, which is excreted in urine.[6] Therefore, its precursor, this compound, and its acetylated form are critical biomarkers for monitoring environmental and occupational exposure to this potential carcinogen.[1][2]

-

Synthetic Chemistry: The 2-cyanoethyl group serves as an effective protecting group for the highly reactive thiol moiety of cysteine in peptide synthesis.[4][6] Its stability under certain conditions and selective removal under basic conditions make it a valuable tool for chemists aiming to prevent unwanted side reactions during the assembly of complex peptides.[4]

The synthesis protocol detailed herein is predicated on the cyanoethylation reaction, a specific type of Michael addition that is both high-yielding and straightforward to perform in a standard laboratory setting.[4]

Reaction Mechanism: The Michael Addition

The core of this synthesis is the nucleophilic addition of the cysteine thiol to the electron-deficient alkene of acrylonitrile. This reaction is classified as a Michael addition.[4]

Causality of Reaction Steps:

-

Deprotonation (Activation): The thiol group (-SH) of cysteine is weakly acidic. In the presence of a base (e.g., a hydroxide), it is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This deprotonation is a critical activation step, as the thiolate is a much stronger nucleophile than the neutral thiol, significantly accelerating the reaction rate.[7]

-

Nucleophilic Attack: Acrylonitrile possesses an electron-withdrawing nitrile group (-C≡N) that polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack. The thiolate anion attacks this β-carbon.

-

Protonation (Stabilization): The resulting carbanion intermediate is rapidly protonated by a proton source in the reaction medium (typically water), yielding the final, stable this compound product.

The reaction is regioselective, with the nucleophile adding exclusively to the β-carbon, a hallmark of the Michael reaction.

Caption: Reaction mechanism of this compound synthesis.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with the subsequent characterization, ensures the synthesis of a high-purity product. This procedure is adapted from established methods for similar cysteine alkylations.[8][9]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |

| L-Cysteine | C₃H₇NO₂S | 121.16 | ≥98% | Sigma-Aldrich |

| Acrylonitrile | C₃H₃N | 53.06 | ≥99%, contains inhibitor | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | ACS Reagent, ≥97% | Fisher Scientific |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Reagent, ≥99.7% | VWR |

| Ethanol | C₂H₅OH | 46.07 | 95% or 200 proof | Decon Labs |

| Deionized Water | H₂O | 18.02 | Type I or II | Millipore System |

Equipment

-

Magnetic stirrer with stir bar

-

250 mL round-bottom flask or beaker

-

pH meter or pH indicator strips

-

Ice bath

-

Buchner funnel and filter flask assembly

-

Vacuum source

-

Glassware for recrystallization

-

Rotary evaporator (optional)

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure

-

Reactant Preparation: In a 250 mL beaker, dissolve 6.06 g (50 mmol) of L-cysteine in 100 mL of deionized water containing 2.2 g (55 mmol, 1.1 eq) of sodium hydroxide. Stir until all solids have dissolved. The use of a slight molar excess of base ensures complete deprotonation of the cysteine thiol to the more reactive thiolate.

-

Reaction Setup: Place the beaker in an ice bath and cool the solution to approximately 4-5 °C. This is a precautionary measure to control the initial exotherm of the reaction.

-

Addition of Acrylonitrile: While stirring vigorously, add 2.92 mL (2.36 g, 44.5 mmol, 0.89 eq) of acrylonitrile dropwise to the cold cysteine solution. Note: Acrylonitrile is the limiting reagent to minimize unreacted cysteine, which can be challenging to separate from the product.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight (approximately 16-18 hours) to ensure the reaction goes to completion.

-

Product Precipitation: Slowly add glacial acetic acid dropwise to the reaction mixture while monitoring the pH. The product is zwitterionic and has minimal solubility at its isoelectric point. Continue adding acid until the pH reaches approximately 5-6, at which point a white precipitate should form.[8][9] This step neutralizes the excess base and protonates the carboxylate, reducing the product's solubility.

-

Isolation: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water (20 mL each) followed by one portion of cold 95% ethanol (20 mL). This removes residual salts (sodium acetate) and unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C or air-dry to a constant weight. The expected yield is typically in the range of 70-85%.

Characterization and Quality Control

Verifying the structure and purity of the synthesized this compound is a critical final step.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation | Signals corresponding to the cysteine backbone (α-H, β-CH₂) and the new cyanoethyl group (-S-CH₂-CH₂-CN). |

| ¹³C NMR | Structural confirmation | Resonances for the carboxyl, α-carbon, β-carbon, cyanoethyl carbons, and the nitrile carbon.[10] |

| FTIR | Functional group analysis | Characteristic peaks for C≡N stretch (~2250 cm⁻¹), C=O stretch (~1710 cm⁻¹), N-H stretch (~3300 cm⁻¹), and O-H stretch. |

| ESI-MS | Molecular weight verification | Expected [M+H]⁺ ion at m/z ≈ 175.05. |

| Melting Point | Purity assessment | A sharp, defined melting point range indicates high purity. |

Safety Precautions and Waste Disposal

-

Acrylonitrile: This is a toxic, flammable, and carcinogenic compound.[6] It must be handled in a well-ventilated fume hood at all times. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Sodium Hydroxide & Acetic Acid: These are corrosive. Avoid contact with skin and eyes.

-

Waste Disposal: The reaction filtrate will contain residual acrylonitrile and sodium acetate. All aqueous and organic waste should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines. Do not pour down the drain.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Yield | Incomplete reaction; incorrect pH for precipitation. | Ensure overnight stirring; carefully adjust pH to 5-6, checking with a calibrated meter. |

| Oily Product | Impurities present; incomplete precipitation. | Recrystallize the product from a water/ethanol mixture; ensure the mixture is thoroughly chilled before filtration. |

| Product Contaminated with Cysteine | Incorrect stoichiometry. | Re-evaluate starting material quantities. Use acrylonitrile as the limiting reagent. Purification may require column chromatography if simple recrystallization fails. |

Conclusion

The cyanoethylation of L-cysteine provides a reliable and efficient pathway for the synthesis of this compound. By understanding the principles of the Michael addition and carefully controlling the reaction parameters, particularly the basic activation of the thiol and the pH-dependent precipitation of the product, researchers can consistently obtain this valuable compound in high purity. The protocol described in this guide is robust and scalable, making it suitable for a wide range of applications, from the generation of analytical standards for toxicology studies to the production of key intermediates for peptide synthesis.

References

-

Wikipedia. (n.d.). Cyanoethylation. Available from: [Link]

-

PubChem. (n.d.). N-Acetyl-S-(2-cyanoethyl)-L-cysteine. Available from: [Link]

-

Ricci, G., et al. (1992-03-05). Enzymatic synthesis of S-aminoethyl-L-cysteine from pantetheine. PubMed. Available from: [Link]

-

Prakash, C., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. MDPI. Available from: [Link]

-

Matsumoto, T., et al. (n.d.). Synthesisof an S-(2-Aminoethyl)-L-Cysteine. J-STAGE. Available from: [Link]

-

Prakash, C., et al. (2022-08-20). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. PubMed Central. Available from: [Link]

-

R. A. R. (n.d.). The preparation of compounds related to S-2-Aminoethyl-L-cysteine. SciSpace. Available from: [Link]

-

Gortner, R. A., & Hoffman, W. F. (n.d.). l-CYSTINE. Organic Syntheses Procedure. Available from: [Link]

-

Yuan, Y., et al. (2023). Cysteine-responsive, cyano-functionalized acenaphthopyrazine derivative for tumor microenvironment modulation-based chemotherapy sensitization and side effect reduction. Materials Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Wikipedia. (n.d.). Cysteine. Available from: [Link]

-

Jia, C., et al. (2013-07-31). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. Oxford Academic. Available from: [Link]

-

Lab Results explained. (n.d.). N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden. Available from: [Link]

-

Alwis, K. U., et al. (2021). Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016. ResearchGate. Available from: [Link]

-

Jia, C., et al. (2013-07-31). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]

-

Poole, L. B., & Nelson, K. J. (n.d.). Discovering mechanisms of signaling-mediated cysteine oxidation. PubMed Central. Available from: [Link]

-

Ferrer-Sueta, G., et al. (2020-02-17). Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates. PubMed. Available from: [Link]

-

The Bumbling Biochemist. (2022-12-11). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc.. Available from: [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and.... Available from: [Link]

-

Jia, C., et al. (2013-07-31). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

Sources

- 1. N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Buy N-Acetyl-S-(2-cyanoethyl)-L-cysteine | 74514-75-3 [smolecule.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: Unveiling a Critical Biomarker and Chemical Tool

An In-depth Technical Guide to S-(2-Cyanoethyl)cysteine: Properties, Metabolism, and Analytical Considerations

This compound is a sulfur-containing amino acid derivative that has garnered significant attention in toxicology, environmental health, and proteomics. It is primarily recognized as the core structure of N-acetyl-S-(2-cyanoethyl)-L-cysteine (also known as 2CYEMA or CEMA), the principal urinary metabolite and a specific biomarker for exposure to acrylonitrile.[1][2][3] Acrylonitrile is a high-production-volume chemical used in the manufacturing of plastics, acrylic fibers, and synthetic rubbers, and is also a notable component of tobacco smoke.[2][4] Given that acrylonitrile is classified as a possible human carcinogen, monitoring its metabolites is crucial for assessing occupational and environmental exposure and understanding its associated health risks.[4][5]

Beyond its role as a biomarker, the cyanoethyl group's reactivity with cysteine residues has made this compound and related structures valuable tools in chemical biology and drug development. They are explored for the reversible modification of proteins and as protecting groups for the highly reactive thiol side chain of cysteine during peptide synthesis.[1] This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, properties, biological formation, and the state-of-the-art methodologies for its synthesis and detection, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and application. This compound is the product of a Michael addition reaction between cysteine and acrylonitrile. Its N-acetylated form is the primary metabolite found in vivo.[1][5]

Core Structure and Identifiers

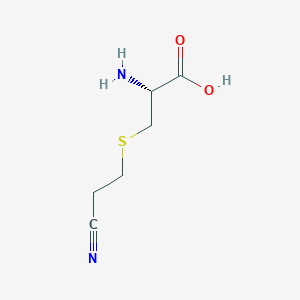

The structure consists of a cysteine backbone where the sulfur atom of the thiol group is alkylated by a 2-cyanoethyl group.

Caption: Chemical structure of S-(2-Cyanoethyl)-L-cysteine.

Tabulated Chemical Properties

The following table summarizes the key chemical identifiers and properties for both S-(2-Cyanoethyl)-L-cysteine and its more commonly measured N-acetylated metabolite.

| Property | S-(2-Cyanoethyl)-L-cysteine | N-Acetyl-S-(2-cyanoethyl)-L-cysteine | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid | (2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid | [6][7] |

| Synonyms | 2-Cycy | 2CYEMA, CEMA, S-Cyanoethylmercapturic acid, NASCS | [6][7] |

| CAS Number | 3958-13-2 | 74514-75-3 | [6][7] |

| Molecular Formula | C₆H₁₀N₂O₂S | C₈H₁₂N₂O₃S | [6][7] |

| Molecular Weight | 174.22 g/mol | 216.26 g/mol | [6][8] |

| Appearance | - | White Crystalline Solid | [8] |

| Monoisotopic Mass | 174.04630 u | 216.05686 u | [6][7] |

| XLogP3 | -3.0 | -0.5 | [6] |

Biological Significance and Metabolic Pathway

The primary relevance of this compound in biomedical research stems from its role in the detoxification of acrylonitrile.

Formation via Glutathione Conjugation

Exposure to acrylonitrile, whether through inhalation of tobacco smoke or occupational sources, triggers a detoxification response primarily in the liver.[4] The process is initiated by the conjugation of acrylonitrile with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes. This reaction is a classic Michael addition, where the nucleophilic thiol group of glutathione attacks the β-carbon of acrylonitrile.

The resulting glutathione conjugate is then catabolized through the mercapturic acid pathway. This involves sequential enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate by N-acetyltransferase. The final, water-soluble product, N-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA), is then efficiently excreted in the urine.[1][4][5] This pathway represents the major route of acrylonitrile detoxification.[3]

Caption: Metabolic detoxification pathway of acrylonitrile.

A Validated Biomarker of Exposure

The high specificity and direct correlation with exposure levels make 2CYEMA an ideal biomarker.[2] Studies have demonstrated significantly elevated urinary concentrations of 2CYEMA in smokers compared to non-smokers. For instance, the median level in exclusive cigarette smokers has been reported at 145 µg/g creatinine, starkly contrasting with 1.38 µg/g creatinine in non-users.[2] This robust dose-response relationship allows for quantitative assessment of acrylonitrile exposure from various sources, including active and passive smoking.[2]

Synthesis and Analytical Methodologies

The ability to synthesize and accurately quantify this compound and its derivatives is essential for toxicological studies, clinical diagnostics, and proteomics research.

Laboratory Synthesis Protocol

The synthesis of this compound is typically achieved via a direct Michael addition. The following protocol outlines a standard procedure.

Objective: To synthesize S-(2-Cyanoethyl)-L-cysteine through the reaction of L-cysteine with acrylonitrile.

Materials:

-

L-cysteine hydrochloride

-

Acrylonitrile (stabilized)

-

Sodium bicarbonate (NaHCO₃) or a mild organic base (e.g., triethylamine)

-

Ethanol/Water solvent mixture (e.g., 1:1 v/v)

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or ethyl acetate for washing

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Methodology:

-

Dissolution of Cysteine: In a round-bottom flask under a fume hood, dissolve L-cysteine hydrochloride in the ethanol/water solvent mixture.

-

Rationale: A polar protic solvent system is chosen to dissolve the polar amino acid salt. Water is essential for solubility, while ethanol can help solubilize the acrylonitrile.

-

-

Neutralization and Thiolate Generation: Slowly add sodium bicarbonate or triethylamine to the stirring solution until the pH is approximately 8-9.

-

Rationale: The reaction requires the nucleophilic thiolate anion (S⁻). A mild base is used to deprotonate the thiol group (pKa ~8.3) without significantly deprotonating the ammonium group (pKa ~10.3), which could lead to side reactions. This step also neutralizes the hydrochloride salt.

-

-

Addition of Acrylonitrile: Add a slight molar excess (e.g., 1.1 equivalents) of acrylonitrile dropwise to the reaction mixture at room temperature.

-

Rationale: Acrylonitrile is the electrophile. A dropwise addition helps to control any potential exotherm. A slight excess ensures the complete consumption of the limiting reagent, cysteine.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cysteine spot.

-

Workup and Isolation: a. Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH ~3-4 with dilute HCl.

- Rationale: Acidification protonates the carboxylate and any unreacted amine, making the product zwitterionic and facilitating its precipitation or isolation. b. Concentrate the solution under reduced pressure to remove the ethanol. c. The crude product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold water, and then with diethyl ether to remove any unreacted acrylonitrile. d. If no precipitate forms, the product can be purified using ion-exchange chromatography.

-

Drying and Characterization: Dry the purified solid product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Analytical Protocol: Quantification in Urine by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 2CYEMA in biological fluids due to its exceptional sensitivity and specificity.[2][5]

Objective: To quantify N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA) in human urine samples.

Methodology:

-

Sample Preparation: a. Thaw frozen urine samples to room temperature and vortex thoroughly. b. To a 100 µL aliquot of urine, add 10 µL of an internal standard solution (e.g., deuterated 2CYEMA, such as D3-CEMA).[9]

- Rationale: An isotopically labeled internal standard is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, correcting for variations during sample prep and analysis. c. Add 400 µL of acetonitrile containing 1% formic acid. Vortex for 30 seconds.

- Rationale: Acetonitrile is used for protein precipitation. Formic acid acidifies the sample, ensuring the analyte is in its protonated form, which is optimal for reverse-phase chromatography and positive ion electrospray ionization. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins. e. Transfer the supernatant to an autosampler vial for analysis.

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: Ultra-high performance liquid chromatography (UHPLC/UPLC) system.

-

Column: A C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm).[5]

-

Mobile Phase A: Water with 0.1% - 1% Formic Acid.[5]

-

Mobile Phase B: Acetonitrile with 0.1% - 1% Formic Acid.[5]

-

Flow Rate: 0.4 mL/min.[5]

-

Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp to high organic content (e.g., 95% B) to elute the analyte, followed by re-equilibration.[5]

-

Injection Volume: 2-5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds, though positive mode is also used.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for maximum selectivity and sensitivity.

-

-

Data Analysis:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of 2CYEMA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Workflow for urinary 2CYEMA analysis by LC-MS/MS.

Applications in Research and Drug Development

The unique chemical nature of the this compound moiety provides utility beyond toxicology.

-

Toxicology and Risk Assessment: Its primary application is in biomonitoring studies to assess human exposure to acrylonitrile from environmental sources like tobacco smoke and industrial settings.[1][2] This data is invaluable for public health policy and occupational safety standards.

-

Proteomics and Chemical Biology: The cyanoethyl group is an electron-deficient olefin that can act as a Michael acceptor. This reactivity can be tuned. While simple acrylamides often form irreversible bonds with cysteine thiols, the addition of a nitrile group can paradoxically lead to a reversible covalent interaction.[10] This principle is being exploited to design reversible covalent inhibitors for kinases and other enzymes, offering a strategy to achieve high potency and prolonged action without the risk of permanent off-target modification.[10]

-

Peptide and Protein Chemistry: The cyanoethyl group can serve as a protecting group for cysteine's thiol side chain during complex peptide synthesis.[1] It is stable under many reaction conditions but can be removed selectively to regenerate the free thiol for subsequent modifications.[1]

Conclusion

This compound and its N-acetylated derivative are molecules of significant dual importance. As the definitive urinary biomarker 2CYEMA, it is an indispensable tool for the quantitative assessment of exposure to the toxicant acrylonitrile, directly impacting environmental health and toxicology. Concurrently, its underlying chemical structure—a cysteine adduct of an activated olefin—provides a versatile scaffold for chemists and drug developers. The tunable reactivity of the cyanoethyl group offers a sophisticated platform for designing targeted covalent inhibitors and for advanced applications in proteomics. A thorough understanding of its chemical properties, metabolic fate, and analytical detection is therefore essential for professionals across these interconnected scientific disciplines.

References

- Smolecule. (2023, August 15). N-Acetyl-S-(2-cyanoethyl)-L-cysteine.

- Alwis, K. U., et al. (n.d.). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. PMC - NIH.

- LGC Standards. (n.d.). N-Acetyl-S-(2-cyanoethyl)-L-cysteine Ammonium Salt.

- Zhang, X., et al. (2013, July 31). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry.

- Vibrant Wellness. (n.d.). N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden. Lab Results Explained.

- Zhang, X., et al. (2013, July 31). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry. Oxford Academic.

- PubChem. (n.d.). N-Acetyl-S-(2-cyanoethyl)-L-cysteine.

- ChemicalBook. (2023, May 4). N-ACETYL-S-(2-CYANOETHYL)-L-CYSTEINE.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Simplified metabolic pathway of acrylonitrile.

- Forrester, K. J., et al. (2013, May 20). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. PMC.

Sources

- 1. Buy N-Acetyl-S-(2-cyanoethyl)-L-cysteine | 74514-75-3 [smolecule.com]

- 2. Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. academic.oup.com [academic.oup.com]

- 6. N-Acetyl-S-(2-cyanoethyl)-L-cysteine | C8H12N2O3S | CID 114812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C6H10N2O2S | CID 160728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-ACETYL-S-(2-CYANOETHYL)-L-CYSTEINE | 74514-75-3 [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Function of S-(2-Cyanoethyl)cysteine in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Cyanoethyl)cysteine (CEC) is a pivotal metabolite primarily recognized for its role as a biomarker of exposure to acrylonitrile, a probable human carcinogen used extensively in the manufacturing of plastics and synthetic fibers.[1][2] This guide delves into the multifaceted biological implications of CEC within the cellular environment. It moves beyond its function as a simple exposure marker to explore its formation via Michael addition, its metabolic fate, and its direct and indirect effects on cellular homeostasis. We will examine the mechanisms of CEC-induced cytotoxicity, including protein and DNA adduct formation, the induction of oxidative stress, and the impairment of mitochondrial function. Furthermore, this guide provides a comprehensive overview of modern analytical techniques for CEC quantification and discusses the broader toxicological and potential therapeutic relevance of understanding this molecule.

Introduction: Defining this compound

This compound (CEC) is a cysteine conjugate that is not typically produced endogenously under normal physiological conditions. Its presence in biological matrices is almost exclusively a consequence of exposure to acrylonitrile (AN), a volatile organic compound prevalent in industrial settings and tobacco smoke.[2][3] AN is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), making the study of its metabolic byproducts critical for both occupational health and public safety.[2]

The primary significance of CEC lies in its utility as a specific and reliable biomarker of AN exposure.[2] Following absorption, AN is metabolized in the body, with a significant portion being conjugated with glutathione, leading to the formation of CEC and its subsequent metabolites, which are then excreted in the urine.[1][4] This metabolic pathway makes urinary levels of CEC and its acetylated form, N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), a direct reflection of the body's burden of AN.[2][5] However, the biological role of CEC is not passive; its chemical structure allows it to participate in further reactions within the cell, contributing to the overall toxicity profile of acrylonitrile.

Biochemical Formation and Metabolism

The journey of CEC in the body begins with exposure to acrylonitrile and its subsequent detoxification. This process is a classic example of Phase II xenobiotic metabolism.

Formation via Glutathione Conjugation

The predominant pathway for acrylonitrile detoxification is its conjugation with the endogenous antioxidant glutathione (GSH).[1][4] This reaction is catalyzed by glutathione S-transferases (GSTs) and proceeds via a Michael addition mechanism, where the nucleophilic thiol group of GSH attacks the electrophilic β-carbon of the acrylonitrile molecule.

This initial conjugation product is then sequentially broken down by enzymes of the mercapturic acid pathway. The glutamate and glycine residues are cleaved, leaving the cysteine conjugate, this compound (CEC). This is subsequently N-acetylated by N-acetyltransferase to form N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), the primary urinary metabolite used for biomonitoring.[1][2]

Caption: Metabolic formation of CEC and CEMA from Acrylonitrile.

Alternative Metabolic Pathways

While glutathione conjugation is the major detoxification route, acrylonitrile can also be metabolized by cytochrome P450 enzymes via epoxidation to form 2-cyanoethylene oxide.[5][6] This epoxide is a reactive intermediate that can also be detoxified or lead to the formation of other metabolites, but the direct conjugation pathway leading to CEC is considered the most significant for biomonitoring.[6]

Cellular Effects and Biological Impact

The "biological function" of CEC is primarily pathophysiological, stemming from its role as a stable metabolite of a toxic xenobiotic. Its effects are intertwined with those of its precursor, acrylonitrile.

Covalent Adduct Formation

The cysteine residue, with its reactive thiol group, is a key nucleophile in many biological processes.[7] While the formation of CEC itself is a detoxification step, the potential for acrylonitrile and its reactive epoxide metabolite to form adducts with other crucial cellular nucleophiles is a primary mechanism of toxicity.

-

Protein Adducts: The electrophilic nature of acrylonitrile allows it to react with the thiol groups of cysteine residues in proteins. This process, known as "protein succination" for similar Michael acceptors, can irreversibly modify protein structure and function.[8] Such modifications can inactivate enzymes, disrupt signaling pathways, and trigger cellular stress responses. S-(2-Carboxyethyl)-l-cysteine (β-CEC), a homolog of CEC, has been identified as a major adduct formed between hepatocellular proteins and acrylonitrile in animal studies.[9]

-

DNA Adducts: While less direct than protein adduction, the reactive epoxide metabolite of acrylonitrile, 2-cyanoethylene oxide, is mutagenic and can form adducts with DNA bases, leading to genotoxicity and contributing to the carcinogenic potential of acrylonitrile.[5][6]

Induction of Oxidative Stress

Exposure to acrylonitrile and its metabolites is associated with the induction of oxidative stress.[1][4] This occurs through several mechanisms:

-

GSH Depletion: The conjugation of acrylonitrile with glutathione consumes this critical cellular antioxidant. Significant depletion of the cellular GSH pool compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[10]

-

Mitochondrial Dysfunction: Acrylonitrile and its metabolites can impair mitochondrial function, leading to increased production of ROS as a byproduct of a disrupted electron transport chain.

-

Inflammatory Response: Oxidative stress can trigger inflammatory pathways, such as the activation of NF-κB, leading to the production of pro-inflammatory cytokines and further cellular damage.[11]

The administration of antioxidants like N-acetylcysteine (NAC), a precursor to cysteine and glutathione, has been shown to mitigate the oxidative stress and cellular damage induced by various toxins, highlighting the central role of redox imbalance in this process.[11][12][13]

Sources

- 1. N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy N-Acetyl-S-(2-cyanoethyl)-L-cysteine | 74514-75-3 [smolecule.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | The versatile utility of cysteine as a target for cancer treatment [frontiersin.org]

- 8. Quantification of the immunometabolite protein modifications S-2-succinocysteine and 2,3-dicarboxypropylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-acetyl-L-cysteine alleviated the oxidative stress-induced inflammation and necroptosis caused by excessive NiCl2 in primary spleen lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of S-(2-Cyanoethyl)cysteine: Principles and Practices

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and optimal storage conditions for S-(2-Cyanoethyl)cysteine. By synthesizing fundamental chemical principles with practical, field-proven insights, this document serves as an essential resource for ensuring the integrity and reliability of this important amino acid derivative in experimental and developmental pipelines.

Introduction: The Significance of this compound

This compound is a chemically modified amino acid that finds utility in various research and pharmaceutical applications. Its structure, featuring a cyanoethyl group attached to the sulfur atom of cysteine, imparts unique chemical properties that can be leveraged in peptide synthesis and as a biomarker. In toxicology, its N-acetylated form, N-acetyl-S-(2-cyanoethyl)-L-cysteine (NACE), is a recognized biomarker for exposure to the industrial chemical acrylonitrile.[1] Given its relevance, maintaining the chemical fidelity of this compound is paramount for reproducible and accurate scientific outcomes. This guide will delve into the intrinsic stability of the molecule, its degradation pathways, and the validated conditions for its storage.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is crucial for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C6H10N2O2S | PubChem |

| Molecular Weight | 174.22 g/mol | PubChem |

| IUPAC Name | (2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid | PubChem |

| Appearance | White crystalline solid (typical for similar compounds) | General Knowledge |

Intrinsic Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation, two common degradation pathways for molecules with its functional groups. Temperature, pH, light, and the presence of oxidizing agents are critical factors that can accelerate these degradation processes.

Hydrolysis: The Vulnerability of the Nitrile Group

The cyanoethyl moiety of this compound contains a nitrile group (-C≡N) that is susceptible to hydrolysis under both acidic and basic conditions. This reaction proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the nitrile group is protonated, which increases its electrophilicity and facilitates nucleophilic attack by water. This leads to the formation of S-(2-carboxyethyl)cysteine.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Milder conditions may result in the formation of the amide S-(2-carbamoylethyl)cysteine, while more vigorous conditions (higher temperature, prolonged exposure) will drive the reaction to the carboxylate salt of S-(2-carboxyethyl)cysteine.[2][3][4][5][6]

Caption: Hydrolysis pathway of this compound.

Oxidation: The Reactivity of the Thioether Linkage

The sulfur atom in this compound exists as a thioether, which is prone to oxidation. Common oxidizing agents, including atmospheric oxygen, can oxidize the thioether to a sulfoxide and subsequently to a sulfone.[7][8][9][10][11] This two-step oxidation process results in the formation of this compound sulfoxide and this compound sulfone, respectively. These oxidative modifications can significantly alter the biological activity and chemical properties of the molecule.

Sources

- 1. bachem.com [bachem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to S-(2-Cyanoethyl)cysteine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Cyanoethyl)cysteine is a molecule of significant interest in toxicology, biochemistry, and pharmaceutical sciences. Initially identified as a product of the reaction between cysteine and acrylonitrile, its primary recognition comes from its N-acetylated derivative, N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), a major urinary biomarker of exposure to the industrial chemical and environmental contaminant, acrylonitrile. This guide provides a comprehensive overview of this compound, delving into its historical discovery, the intricate biochemical pathways of its formation, detailed methodologies for its synthesis and analysis, and its emerging applications in drug development and proteomics. By synthesizing technical data with mechanistic insights, this document serves as an essential resource for professionals engaged in research and development in related fields.

Introduction: The Significance of this compound

This compound and its metabolites are at the crossroads of xenobiotic metabolism and biomarker discovery. The parent compound, acrylonitrile, is a high-production-volume chemical used in the manufacture of plastics, acrylic fibers, and synthetic rubbers, and is also present in tobacco smoke.[1] Given that acrylonitrile is classified as a possible human carcinogen, understanding its metabolic fate is crucial for assessing human exposure and risk.[1]

The formation of this compound represents a key detoxification pathway, where the electrophilic acrylonitrile is conjugated with the endogenous antioxidant glutathione. The subsequent metabolic processing to N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) and its excretion in urine provides a reliable and non-invasive measure of acrylonitrile uptake.[2][3] Beyond its role as a biomarker, the unique chemical properties of this compound and its derivatives have opened avenues for their use in synthetic chemistry, particularly in the realm of peptide and protein science.[4]

This guide will navigate the multifaceted nature of this compound, beginning with its foundational chemistry and discovery, and progressing to the complex biological systems in which it operates and the advanced analytical techniques used for its quantification.

Discovery and History: Unraveling a Metabolic Marker

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent from the contemporary scientific literature, its identification is intrinsically linked to the study of acrylonitrile metabolism. Early investigations into the toxicology of acrylonitrile focused on its acute effects and the role of cyanide as a metabolite. However, further research revealed that the primary route of acrylonitrile detoxification in the body is not through cyanide production, but via conjugation with glutathione (GSH).[5] This understanding paved the way for the identification of the mercapturic acid pathway products, with N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) being the principal urinary metabolite.[5][6]

The elucidation of this metabolic pathway established this compound as a key intermediate. Its history is therefore one of a gradually unfolding understanding of xenobiotic metabolism, rather than a singular discovery event. The focus on its N-acetylated form, CEMA, as a biomarker has since dominated the research landscape.

Biochemical Formation and Metabolism: A Tale of Detoxification

The formation of this compound in biological systems is a multi-step process initiated by the conjugation of acrylonitrile with glutathione. This process is a classic example of Phase II detoxification, aimed at increasing the water solubility of a toxic compound to facilitate its excretion.

The Michael Addition: A Spontaneous and Enzyme-Catalyzed Reaction

The core reaction is a Michael addition, where the nucleophilic thiol group of the cysteine residue within glutathione attacks the electrophilic β-carbon of the α,β-unsaturated nitrile, acrylonitrile. This reaction can occur non-enzymatically at physiological pH, but it is significantly accelerated by Glutathione S-transferases (GSTs).[7][8]

Reaction Mechanism: Glutathione Conjugation of Acrylonitrile

Caption: Glutathione conjugation of acrylonitrile to form S-(2-Cyanoethyl)glutathione.

The Role of Glutathione S-Transferases (GSTs)

GSTs are a superfamily of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of a wide range of electrophilic substrates to glutathione.[8][9] The enzymatic conjugation of acrylonitrile is more efficient than the spontaneous reaction.[7] Studies have shown that different isoforms of GSTs can exhibit varying catalytic efficiencies towards acrylonitrile, and deficiencies in certain GST isoenzymes may influence an individual's susceptibility to acrylonitrile toxicity.[9][10] The reaction kinetics often follow a random sequential mechanism.[7]

The Mercapturic Acid Pathway: From Glutathione Adduct to Urinary Metabolite

Following the initial conjugation, the resulting S-(2-Cyanoethyl)glutathione undergoes further metabolism through the mercapturic acid pathway.[11] This involves the sequential cleavage of the glutamate and glycine residues from the glutathione backbone, catalyzed by γ-glutamyltransferase and dipeptidases, respectively. This leaves this compound.[11]

The final step is the N-acetylation of the cysteine moiety by N-acetyltransferase to form N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), the primary and stable urinary metabolite.[11]

Workflow: The Mercapturic Acid Pathway for Acrylonitrile

Caption: Metabolic conversion of acrylonitrile to CEMA for urinary excretion.

Experimental Protocols: Synthesis and Analysis

A crucial aspect of studying this compound and its derivatives is the ability to synthesize these compounds for use as analytical standards and to accurately quantify them in biological matrices.

Chemical Synthesis of this compound

While detailed, peer-reviewed protocols for the synthesis of this compound are not abundantly available in the primary literature, the synthesis can be achieved through the direct reaction of L-cysteine with acrylonitrile. The following is a generalized protocol based on the principles of Michael addition to cysteine thiols.

Protocol: Synthesis of S-(2-Cyanoethyl)-L-cysteine

-

Dissolution of Cysteine: Dissolve L-cysteine in a suitable aqueous buffer with a slightly alkaline pH (e.g., pH 8-9) to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate anion. The reaction can also be performed in an aqueous-organic solvent mixture.

-

Addition of Acrylonitrile: To the stirred cysteine solution, add a molar equivalent of acrylonitrile dropwise at room temperature. The reaction is typically exothermic, and temperature control may be necessary for larger-scale syntheses.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, acidify the reaction mixture to protonate the amino and carboxyl groups. The product can then be purified by techniques such as crystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the synthesized S-(2-Cyanoethyl)-L-cysteine using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Quantification in Biological Samples

The quantification of N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) in urine is the gold standard for assessing acrylonitrile exposure. The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[12][13][14]

Protocol: Quantification of CEMA in Urine by LC-MS/MS

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To an aliquot of the urine sample (e.g., 1 mL), add an internal standard solution (e.g., a stable isotope-labeled version of CEMA, such as D3-CEMA).

-

Acidify the sample with a small volume of formic acid.

-

Centrifuge the sample to pellet any precipitates.

-

Filter the supernatant through a 0.22 µm filter.

-

Dilute the filtered sample with a suitable aqueous solution (e.g., 0.1% formic acid in water) before injection.[14]

-

-

LC Separation:

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source, typically in negative ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Monitor the specific precursor-to-product ion transitions for CEMA and its internal standard. For CEMA, a common transition is m/z 215 → 86.[1]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of CEMA standards.

-

Determine the concentration of CEMA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

| Parameter | Typical Value | Reference |

| LC Column | C18 Reverse-Phase | [13] |

| Mobile Phase A | 0.1% Formic Acid in Water | [13] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [13] |

| Ionization Mode | ESI Negative | [1] |

| MRM Transition | m/z 215 → 86 | [1] |

| LOD | ~0.5 ng/mL | [1] |

Applications in Research and Drug Development

Beyond its established role as a biomarker, the chemistry of this compound lends itself to other applications in the scientific and pharmaceutical arenas.

Biomarker of Exposure

The primary and most well-established application of this compound's metabolite, CEMA, is as a biomarker for acrylonitrile exposure from occupational sources, environmental pollution, and tobacco smoke.[1][3] Its high specificity and the reliability of its detection methods make it an invaluable tool in epidemiology and public health.[1]

Cysteine Protecting Group in Peptide Synthesis

The cyanoethyl group has been explored as a protecting group for the thiol moiety of cysteine in peptide synthesis.[4] The thiol group is highly reactive and requires protection to prevent unwanted side reactions during the stepwise assembly of amino acids into a peptide chain. The cyanoethyl group can be attached to the cysteine thiol and subsequently removed under specific conditions to liberate the free thiol for disulfide bond formation or other modifications.[4][15]

Logical Relationship: Cysteine Protection in Peptide Synthesis

Caption: Use of the cyanoethyl group for cysteine protection in peptide synthesis.

Potential in Drug Development

The reaction of acrylonitrile and related α,β-unsaturated nitriles with cysteine residues is a mechanism of covalent inhibition. This principle is being explored in drug design, where the targeted covalent inhibition of enzymes with a cysteine in their active site can offer advantages in terms of potency and duration of action.[16] While this compound itself is not a drug, the study of its formation provides insights into the reactivity of nitrile-containing compounds with biological thiols, which is relevant for the design of covalent inhibitors.[17]

Conclusion and Future Perspectives

This compound is a molecule with a rich context in toxicology and biochemistry. Its journey from being an intermediate in a detoxification pathway to a cornerstone of biomonitoring for acrylonitrile exposure highlights the importance of understanding the metabolic fate of xenobiotics. The development of highly sensitive analytical methods for its N-acetylated derivative has enabled large-scale epidemiological studies and a more accurate assessment of human exposure to a significant environmental pollutant.

Looking forward, further research into the specific GST isozymes involved in acrylonitrile conjugation and their genetic polymorphisms could lead to a more personalized risk assessment. In the realm of synthetic chemistry, the continued exploration of the cyanoethyl group as a cysteine protection strategy may yield novel methodologies for the synthesis of complex peptides and proteins. Finally, the fundamental chemistry of the reaction between nitriles and cysteine will continue to inform the design of novel covalent therapeutics. This in-depth guide has provided a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for scientists and researchers pushing the boundaries of these exciting fields.

References

-

Title: Conjugation of acrylonitrile and 2-cyanoethylene oxide with hepatic glutathione. Source: PubMed URL: [Link]

-

Title: N-Acetyl-S-(2-cyanoethyl)-L-cysteine Source: Smolecule URL: [Link]

-

Title: Acute acrylonitrile toxicity: studies on the mechanism of the antidotal effect of D- and L-cysteine and their N-acetyl derivatives in the rat Source: PubMed URL: [Link]

-

Title: Covalent binding of acrylonitrile to specific rat liver glutathione S-transferases in vivo Source: PubMed URL: [Link]

-

Title: Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors Source: ResearchGate URL: [Link]

-

Title: Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016 Source: PMC - NIH URL: [Link]

-

Title: Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed URL: [Link]

-

Title: Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

-

Title: Polymorphism of glutathione S-transferases and susceptibility to acrylonitrile and dimethylsulfate in cases of intoxication Source: PubMed URL: [Link]

-

Title: 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile Source: PubMed URL: [Link]

-

Title: Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry Source: Oxford Academic URL: [Link]

-

Title: Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study Source: PMC - NIH URL: [Link]

-

Title: Cysteine protecting groups: applications in peptide and protein science Source: CORE URL: [Link]

-

Title: Two routes of acrylonitrile metabolism Source: PubMed URL: [Link]

-

Title: Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016 Source: ResearchGate URL: [Link]

-

Title: Metabolism of Glutathione S-Conjugates: Multiple Pathways Source: PMC - PubMed Central URL: [Link]

-

Title: Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation Source: PubMed Central URL: [Link]

-

Title: Metabolism of Acrylonitrile by Isolated Rat Hepatocytes Source: PubMed - NIH URL: [Link]

Sources

- 1. Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy N-Acetyl-S-(2-cyanoethyl)-L-cysteine | 74514-75-3 [smolecule.com]

- 5. Two routes of acrylonitrile metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of acrylonitrile by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugation of acrylonitrile and 2-cyanoethylene oxide with hepatic glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymorphism of glutathione S-transferases and susceptibility to acrylonitrile and dimethylsulfate in cases of intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Covalent binding of acrylonitrile to specific rat liver glutathione S-transferases in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Formation, Significance, and Analysis of S-(2-Cyanoethyl)cysteine

Audience: Researchers, scientists, and drug development professionals.

Abstract

S-(2-Cyanoethyl)cysteine (S-CEC) and its principal urinary metabolite, N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NACEC), are critical biomarkers for assessing human exposure to acrylonitrile, a probable human carcinogen. This technical guide provides an in-depth exploration of the biochemical origins, metabolic fate, toxicological significance, and analytical quantification of these compounds. Contrary to what its name might imply, S-CEC is not a naturally occurring dietary amino acid but rather a product of xenobiotic metabolism. This document details the primary metabolic pathway involving glutathione conjugation, discusses the major sources of acrylonitrile exposure such as tobacco smoke and industrial processes, and presents a validated protocol for the quantification of NACEC in biological matrices. The guide is intended to serve as a comprehensive resource for professionals in toxicology, environmental health, and drug development who are engaged in biomonitoring and risk assessment.

Introduction: Defining this compound and its Context

Chemical Identity and Key Derivatives

This compound (S-CEC) is a cysteine conjugate characterized by the addition of a cyanoethyl group to the sulfur atom of cysteine. Its molecular formula is C₆H₁₀N₂O₂S.[1] In toxicological and biomonitoring studies, the more frequently analyzed compound is its mercapturic acid derivative, N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NACEC), also known as 2-cyanoethylmercapturic acid (2CYEMA).[2][3] NACEC (C₈H₁₂N₂O₃S) is the final, stable urinary metabolite that provides a reliable measure of acrylonitrile exposure.[2][3]

A Biomarker of Exposure, Not a Natural Compound

While certain modified cysteine analogues exist in nature, S-CEC is almost exclusively formed in vivo following exposure to xenobiotics. A notable distinction is S-(2-carboxyethyl)-l-cysteine (β-CEC), a structurally similar but functionally distinct non-proteinogenic amino acid found in high concentrations in some legume species of the Acacia and Calliandra genera.[4] It is crucial for researchers to differentiate between the cyano-adduct (S-CEC), which signals chemical exposure, and the carboxy-adduct (β-CEC), which can be of dietary origin.[4] The presence of S-CEC or NACEC in biological samples is a direct indicator of the metabolic processing of acrylonitrile.[5]

Core Significance: A Quantitative Biomarker for Acrylonitrile

Acrylonitrile is an industrial chemical used in the manufacturing of plastics, acrylic fibers, and synthetic rubbers.[6] The primary non-occupational source of exposure for the general population is tobacco smoke.[6][7] Given that acrylonitrile is classified as a probable human carcinogen, monitoring human exposure is critical for public health and risk assessment.[5] NACEC has been identified as a specific and reliable urinary biomarker of acrylonitrile exposure, with median concentrations in non-smokers around 1.38-1.9 µg/L, while active smokers can exhibit levels exceeding 35 µg/L and as high as 145 µg/g creatinine.[2][6][8]

Biochemical Formation and Metabolic Fate

The biotransformation of acrylonitrile into NACEC is a multi-step detoxification process primarily involving Phase II metabolism.

The Glutathione Conjugation Pathway

The predominant metabolic route for acrylonitrile detoxification begins with its conjugation to glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes in the liver.[5][7] This initial step is a classic cellular defense mechanism, as it attaches a highly polar tripeptide (GSH) to the electrophilic acrylonitrile molecule, rendering it more water-soluble and facilitating its excretion.

This initial conjugate, S-(2-cyanoethyl)glutathione, undergoes sequential enzymatic cleavage. First, a glutamyl residue is removed by γ-glutamyltransferase, followed by the removal of the glycine residue by a dipeptidase. This process yields this compound (S-CEC).[9] Finally, S-CEC is N-acetylated by N-acetyltransferase to form the stable, excretable mercapturic acid, N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NACEC).[2][5]

Diagram: Metabolic Pathway of Acrylonitrile to NACEC

Caption: Metabolic conversion of acrylonitrile to its urinary metabolite NACEC.

The Alternative Oxidative Pathway

A secondary, more toxic metabolic pathway for acrylonitrile involves oxidation by cytochrome P450 enzymes.[2] This reaction forms the reactive epoxide intermediate, 2-cyanoethylene oxide.[7][10] This metabolite is a potent mutagen and is considered the ultimate carcinogenic species derived from acrylonitrile.[10] This dual-pathway metabolism highlights the toxicological complexity: while glutathione conjugation is primarily a detoxification route, the parent compound can also be bioactivated into a more hazardous substance.

Primary Sources of Human Exposure

The formation of S-CEC in the body is directly proportional to the level of acrylonitrile exposure from environmental and occupational sources.

-

Tobacco Smoke: This is the most significant source of acrylonitrile exposure for the general public. Mainstream cigarette smoke contains between 0.90 to 39.1 µg of acrylonitrile per cigarette.[6][7] Studies consistently show that urinary NACEC levels in smokers are orders of magnitude higher than in non-smokers.[6][8] Even exposure to secondhand smoke is associated with a significant (approximately 36%) increase in NACEC levels.[6][8]

-

Occupational Settings: Workers in industries that manufacture or use acrylonitrile, such as in the production of ABS resins, acrylic fibers, and nitrile rubbers, are at high risk of exposure through inhalation and dermal contact.[2]

-

Consumer Products & Environment: Low-level exposure can occur from residual acrylonitrile in plastic food containers, acrylic clothing, and carpeting.[5] Accidental fires involving synthetic materials can also release acrylonitrile.[6]

Table 1: Representative Urinary NACEC Concentrations in Human Populations

| Population Group | Median NACEC Concentration (µg/g creatinine) | Source |

| Non-Tobacco Users | 1.38 | [6] |

| Secondhand Smoke Exposed | ~1.88 (36% higher than non-users) | [6][8] |

| Active Cigarette Smokers | 145 | [6] |

Toxicological and Clinical Significance

Detoxification vs. Bioactivation

The metabolic fate of acrylonitrile is a pivotal determinant of its toxicity. The formation of S-CEC and its subsequent conversion to NACEC represent a successful detoxification event, preparing the compound for safe elimination from the body.[2] However, when the glutathione conjugation pathway is saturated or overwhelmed, the oxidative pathway leading to the mutagenic 2-cyanoethylene oxide may become more prominent, increasing the risk of cellular damage.[10]

Clinical Utility of NACEC as a Biomarker

The measurement of urinary NACEC is a cornerstone of modern biomonitoring for acrylonitrile. Its utility is based on several key factors:

-

Specificity: NACEC is a specific metabolite of acrylonitrile, unlike other biomarkers that may result from exposure to multiple chemicals.[6]

-

Sensitivity: Advanced analytical methods allow for the detection of very low levels of NACEC, enabling the assessment of exposure in the general population, including those exposed to secondhand smoke.[2]

-

Reliability: The compound is stable in urine, and its excretion has been shown to correlate well with exposure levels, making it a reliable quantitative indicator.[6][7]

Analytical Methodologies for Detection

The gold standard for the quantification of NACEC in biological samples, particularly urine, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7]

Principle of Analysis

LC-MS/MS provides exceptional selectivity and sensitivity. The liquid chromatography step separates NACEC from other components in the urine matrix. The tandem mass spectrometry step then provides definitive identification and quantification based on the specific mass-to-charge ratio of the parent ion and its characteristic fragment ions.

Diagram: Analytical Workflow for Urinary NACEC

Caption: Standard workflow for the quantification of urinary NACEC by LC-MS/MS.

Experimental Protocol: Quantification of Urinary NACEC by LC-MS/MS

This protocol describes a robust and self-validating method for quantifying NACEC in human urine.

-

Preparation of Standards and Reagents:

-

Prepare a stock solution of NACEC analytical standard in methanol.

-

Prepare a stock solution of a stable isotope-labeled internal standard (e.g., N-Acetyl-S-(2-cyanoethyl)-L-cysteine-D3).

-

Create a series of calibration standards (e.g., 0.5–100.0 ng/mL) by spiking control urine with the NACEC stock solution.[7]

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation:

-

Thaw urine samples, calibration standards, and QC samples at room temperature. Vortex thoroughly.

-

Centrifuge samples to pellet any precipitate.

-

To a 100 µL aliquot of each sample, add 10 µL of the internal standard working solution. The use of an isotopically labeled internal standard is a critical self-validating step, as it corrects for variations in sample preparation and instrument response.

-

Add 900 µL of a suitable diluent (e.g., initial mobile phase or water). Vortex to mix.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Employ a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative mode.

-

MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for NACEC and its internal standard.

-

-

Data Analysis and Validation:

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is required.

-

Quantify the NACEC concentration in the unknown samples and QC samples using the calibration curve.

-

The results for the QC samples must fall within a pre-defined accuracy range (e.g., ±15% of the nominal value) to validate the analytical run.

-

Measure the creatinine concentration in each urine sample (e.g., using a colorimetric assay) and express the final NACEC concentration as µg per gram of creatinine to correct for urine dilution.

-

Conclusion and Future Directions

This compound and its N-acetylated derivative are definitive biomarkers resulting from the metabolic processing of acrylonitrile. Their presence and concentration in human biological fluids are direct and reliable indicators of exposure from sources dominated by tobacco smoke and industrial activities. The well-established glutathione conjugation pathway represents a primary detoxification mechanism, while the alternative oxidative pathway underscores the carcinogenic potential of the parent compound.

Future research should continue to refine the sensitivity of analytical methods to better characterize low-level environmental exposures. Furthermore, investigating the potential for S-CEC itself to interact with biological systems, beyond its role as a metabolic intermediate, could provide deeper insights into the toxicology of acrylonitrile. The continued use of NACEC in large-scale biomonitoring surveys, such as NHANES, will be essential for tracking population exposure trends and evaluating the effectiveness of public health interventions aimed at reducing exposure to this important environmental toxicant.

References

- Smolecule. (2023, August 15). N-Acetyl-S-(2-cyanoethyl)-L-cysteine.

- PubMed Central (PMC). (2022, August 20). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide.

- Oxford Academic. (2013, July 31). cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry.

- PubChem. N-Acetyl-S-(2-cyanoethyl)-L-cysteine.

- PubMed Central (PMC) - NIH. Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016.

- Lab Results explained. N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden.

- ResearchGate. (2021). Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016.

- PubMed. (1988). Mutagenicity of acrylonitrile and its metabolite 2-cyanoethylene oxide in human lymphoblasts in vitro.

- PubMed. (1990). In Vivo Metabolites of S-(2-benzothiazolyl)-L-cysteine as Markers of in Vivo Cysteine Conjugate Beta-Lyase and Thiol Glucuronosyl Transferase Activities.

- PubChem. This compound.

Sources

- 1. This compound | C6H10N2O2S | CID 160728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy N-Acetyl-S-(2-cyanoethyl)-L-cysteine | 74514-75-3 [smolecule.com]

- 3. N-Acetyl-S-(2-cyanoethyl)-L-cysteine | C8H12N2O3S | CID 114812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo metabolites of S-(2-benzothiazolyl)-L-cysteine as markers of in vivo cysteine conjugate beta-lyase and thiol glucuronosyl transferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenicity of acrylonitrile and its metabolite 2-cyanoethylene oxide in human lymphoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Journey of S-(2-Cyanoethyl)cysteine: A Technical Guide to its Metabolism and Excretion

Introduction: The Significance of S-(2-Cyanoethyl)cysteine in Toxicology and Clinical Research

This compound (S-CEC) is a pivotal metabolite in the biotransformation of acrylonitrile, a compound classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer.[1][2] Acrylonitrile is a prevalent environmental and occupational contaminant, primarily used in the manufacturing of plastics, acrylic fibers, and synthetic rubbers.[1] Notably, a significant non-occupational source of acrylonitrile exposure is tobacco smoke.[1][2][3] Consequently, the study of S-CEC and its downstream metabolites provides a critical window into understanding acrylonitrile's metabolic fate, detoxification mechanisms, and serves as a reliable biomarker for assessing human exposure. This guide offers an in-depth exploration of the metabolic pathways and excretion kinetics of S-CEC, tailored for researchers, toxicologists, and drug development professionals.

Part 1: The Genesis of this compound - Acrylonitrile Metabolism

The metabolic processing of acrylonitrile in the body proceeds via two primary, competing pathways: direct conjugation with glutathione (GSH) and oxidative metabolism mediated by cytochrome P450 enzymes.[4][5][6] The formation of S-CEC is a key step in the glutathione conjugation pathway, which is generally considered the principal detoxification route.

The Glutathione Conjugation Pathway: The Major Detoxification Route

The initial and rate-limiting step in this pathway is the direct conjugation of acrylonitrile with the endogenous antioxidant glutathione.[5][7] This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).

This enzymatic reaction results in the formation of S-(2-cyanoethyl)glutathione. This conjugate then undergoes sequential enzymatic cleavage. First, the glutamyl residue is removed by γ-glutamyltransferase (GGT), followed by the removal of the glycinyl residue by a dipeptidase. This two-step process yields this compound (S-CEC).